7-Chloro-6-fluoro-2-methylquinoline
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Overview
Description
7-Chloro-6-fluoro-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its chemical reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-fluoro-2-methylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the nucleophilic substitution of halogen atoms on a quinoline ring. For instance, the reaction of 6,7-difluoroquinoline with sodium methoxide in liquid ammonia can yield 6-fluoro-7-methoxyquinoline and 6-methoxy-7-fluoroquinoline . Another approach involves the use of chloro [1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]copper (I) and sodium t-butanolate in toluene under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-6-fluoro-2-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine and chlorine atoms on the quinoline ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in liquid ammonia.
Cross-Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed:
Nucleophilic Substitution: 6-fluoro-7-methoxyquinoline and 6-methoxy-7-fluoroquinoline.
Cross-Coupling Reactions: Various substituted quinoline derivatives.
Scientific Research Applications
7-Chloro-6-fluoro-2-methylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-chloro-6-fluoro-2-methylquinoline involves its interaction with specific molecular targets and pathways. The incorporation of fluorine and chlorine atoms enhances its ability to bind to enzymes and receptors, leading to various biological effects. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Comparison: 7-Chloro-6-fluoro-2-methylquinoline is unique due to the presence of both chlorine and fluorine atoms on the quinoline ring. This dual substitution enhances its chemical reactivity and biological activity compared to compounds with only one halogen atom. For instance, 6-fluoro-2-methylquinoline and 6-chloro-2-methylquinoline may exhibit different reactivity patterns and biological effects due to the absence of the second halogen atom .
Properties
Molecular Formula |
C10H7ClFN |
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Molecular Weight |
195.62 g/mol |
IUPAC Name |
7-chloro-6-fluoro-2-methylquinoline |
InChI |
InChI=1S/C10H7ClFN/c1-6-2-3-7-4-9(12)8(11)5-10(7)13-6/h2-5H,1H3 |
InChI Key |
YHMXIDQVCITCFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C=C1)F)Cl |
Origin of Product |
United States |
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